molecular formula C14H16N4O B7591582 1-Benzyl-2-(1-methylimidazol-2-yl)imidazolidin-4-one

1-Benzyl-2-(1-methylimidazol-2-yl)imidazolidin-4-one

Cat. No. B7591582
M. Wt: 256.30 g/mol
InChI Key: MOMFBHISSLVZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-2-(1-methylimidazol-2-yl)imidazolidin-4-one, also known as Ro 115-1240, is a small molecule drug that belongs to the class of imidazolidinones. This compound has been studied for its potential therapeutic applications in various fields, including neuroscience and cancer research.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(1-methylimidazol-2-yl)imidazolidin-4-one involves the inhibition of protein kinase CK1δ. This enzyme is involved in the phosphorylation of various proteins, including PER2, which is a key regulator of circadian rhythms. By inhibiting the activity of CK1δ, this compound can alter the timing of circadian rhythms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various experimental models. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound can alter the timing of circadian rhythms and improve sleep quality.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Benzyl-2-(1-methylimidazol-2-yl)imidazolidin-4-one in lab experiments is its selectivity for protein kinase CK1δ. This allows researchers to specifically target this enzyme and study its role in various biological processes. However, one limitation of using this compound is its low yield in the synthesis method, which can limit the amount of material available for experiments.

Future Directions

There are several future directions for the study of 1-Benzyl-2-(1-methylimidazol-2-yl)imidazolidin-4-one. One direction is the development of more efficient synthesis methods to increase the yield of this compound. Another direction is the study of its potential therapeutic applications in other fields, such as sleep disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes.

Synthesis Methods

The synthesis of 1-Benzyl-2-(1-methylimidazol-2-yl)imidazolidin-4-one involves the reaction of benzylamine, 1-methylimidazole, and ethyl glyoxylate in the presence of a catalyst. This method was first reported by researchers at F. Hoffmann-La 1-Benzyl-2-(1-methylimidazol-2-yl)imidazolidin-4-oneche Ltd. in 2004. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

1-Benzyl-2-(1-methylimidazol-2-yl)imidazolidin-4-one has been studied for its potential therapeutic applications in various fields. In neuroscience, it has been shown to selectively inhibit the activity of protein kinase CK1δ, which is involved in the regulation of circadian rhythms. This compound has also been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-benzyl-2-(1-methylimidazol-2-yl)imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-17-8-7-15-13(17)14-16-12(19)10-18(14)9-11-5-3-2-4-6-11/h2-8,14H,9-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMFBHISSLVZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2NC(=O)CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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